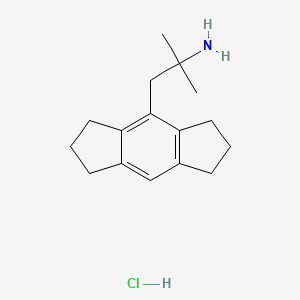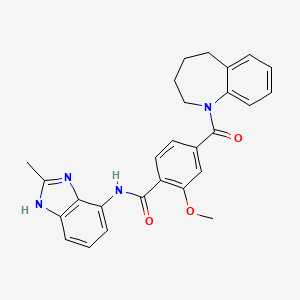
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide likely involves multiple steps, including the formation of the benzimidazole and benzazepine rings, followed by their coupling and functionalization. Typical reaction conditions might include:
Formation of Benzimidazole Ring: This could involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Benzazepine Ring: This might involve cyclization reactions starting from appropriate precursors such as phenylalanine derivatives.
Coupling and Functionalization: The final steps would involve coupling the benzimidazole and benzazepine moieties, followed by methoxylation and other functional group modifications.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated or aminated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.
Biology
It might interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like fenoldopam, which is used as a vasodilator.
Uniqueness
The unique combination of benzimidazole and benzazepine moieties in this compound might confer distinct biological activities and pharmacological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
233262-75-4 |
|---|---|
Molekularformel |
C27H26N4O3 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-17-28-21-10-7-11-22(25(21)29-17)30-26(32)20-14-13-19(16-24(20)34-2)27(33)31-15-6-5-9-18-8-3-4-12-23(18)31/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3,(H,28,29)(H,30,32) |
InChI-Schlüssel |
GQNJIJVVXIQOQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C(=O)N4CCCCC5=CC=CC=C54)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




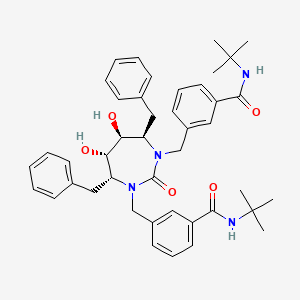
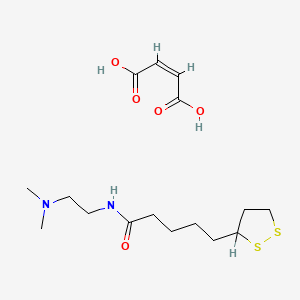



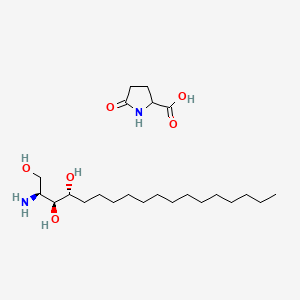
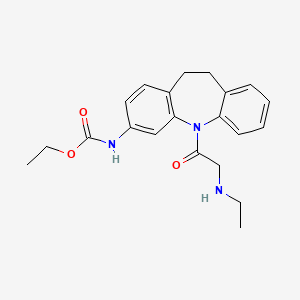
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)



